Enantiomeric Purity as a Critical Differentiator from Racemic Mixtures
The differentiation of 2-methyl-1-phenylpentan-3-one from a generic, racemic aryl ketone is its inherent chirality. The compound is documented in chiral forms, specifically (2R)-2-methyl-1-phenylpentan-3-one and (2S)-2-methyl-1-phenylpentan-3-one [1]. This is a fundamental chemical property that separates it from achiral ketones like 3-pentanone or propiophenone. For applications where stereochemistry is critical, such as in asymmetric synthesis or the development of chiral ligands, the use of a specific enantiomer is non-negotiable, and a racemic mixture would not serve as a substitute.
| Evidence Dimension | Molecular Chirality |
|---|---|
| Target Compound Data | Exists as two distinct enantiomers, (2R)- and (2S)-2-methyl-1-phenylpentan-3-one |
| Comparator Or Baseline | 3-Pentanone (diethyl ketone) or Propiophenone (ethyl phenyl ketone) |
| Quantified Difference | Qualitative difference: chiral center present vs. absent |
| Conditions | N/A |
Why This Matters
This establishes the compound as a chiral building block, directly impacting the stereochemical outcome of synthetic routes and biological assays.
- [1] ZINC Database. (n.d.). ZINC34638690 and ZINC41199546. Retrieved from http://zinc12.docking.org. View Source
